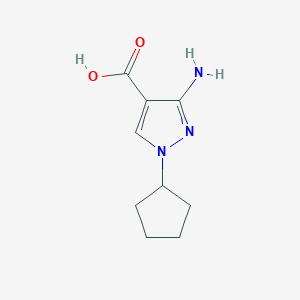

3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C4H5N3O2 . It is also known by other names such as 3-Aminopyrazole-4-carboxylic acid and 3-amino-4-carboxypyrazole .

Synthesis Analysis

The synthesis of pyrazole compounds, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

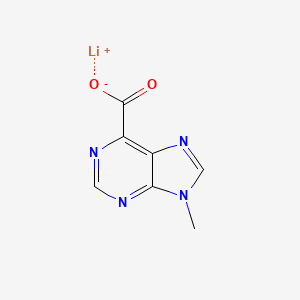

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Peptide Bond Replacements : 3-(1-Aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids have been synthesized to replace peptide bonds in pseudotri- and tetrapeptides, demonstrating potential applications in the development of novel peptide analogs (Jones, Seager, & Elsegood, 2011).

- Functionalization Reactions : Experimental and theoretical studies have explored the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives with aminophenols and 2,3-diaminopyridine, yielding a range of novel compounds (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli, & Demir, 2005).

- Complex Hydrogen Bond Networks : A study on 3-aminopyrazole-4-carboxylic acid revealed a complex network of hydrogen bonds, highlighting the structural intricacies and potential for forming stable crystalline structures (Dobson & Gerkin, 1998).

Novel Compound Synthesis

- Azides and Triazoles : The synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids has been developed, aiming at applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).

- Solid-Phase Syntheses : Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles have been reported, offering a general method for producing highly substituted compounds with controlled isomer ratios (Shen, Shu, & Chapman, 2000).

Potential Applications

- Anticancer Agents : Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase inhibitors, have been synthesized and characterized, indicating potential applications as anticancer agents (Stepanenko et al., 2011).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid. Given its structural similarity to other pyrazole derivatives, it may influence pathways involving pyrazole metabolism .

Pharmacokinetics

Its distribution in the body, metabolism, and excretion would depend on its specific interactions with various proteins and enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could influence its efficacy through competitive or non-competitive inhibition .

Propriétés

IUPAC Name |

3-amino-1-cyclopentylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEWQIJXGRNBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2939306.png)